molecular formula C19H12F3N5O B2918205 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 891113-99-8

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2918205
CAS No.: 891113-99-8
M. Wt: 383.334
InChI Key: YOYJKNVUJAUPKN-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group substituted with a trifluoromethylbenzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity . Its structural uniqueness lies in the combination of the electron-deficient trifluoromethyl group and the planar triazolopyridazine system, which may influence target binding and selectivity.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O/c20-19(21,22)14-5-1-4-13(9-14)18(28)24-15-6-2-3-12(10-15)16-7-8-17-25-23-11-27(17)26-16/h1-11H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYJKNVUJAUPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide has been studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.

Medicine: In the field of medicine, this compound has shown promise as a candidate for drug development. Its potential antitumor, anti-inflammatory, and anxiolytic properties have been explored in preclinical studies.

Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Substituents / Modifications Molecular Weight Biological Activity / Application Reference
Target Compound: N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide Benzamide with trifluoromethyl at position 3; triazolopyridazine linked to phenyl ~391.4 (est.) Potential kinase inhibition, antimicrobial N/A
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Methyl substitution on triazolopyridazine; benzamide without trifluoromethyl ~321.3 Moderate antimicrobial activity
Vitas-M (STK651245) Trifluoromethyl on triazolopyridazine; indole-ethylamine substituent ~426.4 BRD4 bromodomain inhibition
3-Fluoro-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide Sulfonamide backbone; methyl and fluoro substitutions ~391.4 Not specified (structural screening)
N-((6-(Thiophen-2-yl)triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide Thiophene and trifluoromethoxy substitutions; methylene linker ~419.4 Not specified (structural diversity)
N-[1-(Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide Pyrrolidine-sulfonamide hybrid; trifluoromethylphenyl group ~426.4 Not specified (ADME-Tox screening)

Key Findings from Comparative Analysis

Role of Trifluoromethyl Group :

  • The trifluoromethyl group in the target compound enhances hydrophobicity and electronic effects compared to methyl (e.g., ) or cyclopropyl (e.g., ) substituents. This group may improve binding to hydrophobic pockets in proteins, as seen in BRD4 inhibitors like Vitas-M .

For instance, sulfonamides are often associated with protease inhibition or carbonic anhydrase activity.

Linker and Substituent Effects :

  • Thiophene () or indole () substitutions introduce aromatic π-π interactions, while pyrrolidine linkers () may improve solubility or conformational flexibility. The target compound’s phenyl-benzamide system offers rigidity, which could favor entropic binding in enzyme active sites.

Biological Activity Trends :

  • Methyl-substituted triazolopyridazines () show moderate antimicrobial activity, while trifluoromethyl derivatives (target compound, ) are explored in oncology (e.g., BRD4 inhibition). Sulfonamide variants () are often prioritized in ADME-Tox screenings due to favorable pharmacokinetic profiles .

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Trifluoromethyl and fluoro substituents (e.g., ) enhance metabolic stability and target affinity compared to electron-donating groups like methyl .
  • Heterocyclic Additions : Thiophene () or indole () moieties expand π-stacking interactions, critical for binding to aromatic residues in kinases or bromodomains.
  • Linker Flexibility : Rigid benzamide linkers (target compound) vs. flexible pyrrolidine-sulfonamide chains () influence binding kinetics and bioavailability.

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies that highlight its pharmacological properties.

  • Molecular Formula : C17H14F3N5
  • Molecular Weight : 355.33 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from molecular structure.

The compound's biological activity is primarily attributed to its interaction with specific biological targets. The presence of the [1,2,4]triazolo[4,3-b]pyridazine moiety contributes to its ability to inhibit certain enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit promising antimicrobial properties. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for several derivatives . This suggests that this compound may also possess similar properties.

Anticancer Potential

The anticancer efficacy of triazolo derivatives has been explored extensively. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines including MCF7 and NCI-H460. The reported IC50 values for these compounds ranged from 7.01 μM to 14.31 μM . This indicates a potential for the compound in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications on the triazole ring and phenyl substituents can significantly affect the potency and selectivity of the compound against target enzymes or receptors .

Case Studies

  • Anti-Tubercular Activity :
    • A series of substituted benzamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, derivatives with trifluoromethyl groups exhibited enhanced potency compared to their non-substituted counterparts .
  • Cytotoxicity Assessment :
    • In vitro studies on human embryonic kidney cells (HEK-293) showed that some derivatives were non-toxic at effective concentrations against cancer cell lines. This suggests a favorable safety profile for further development .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18
CytotoxicityHEK-293Non-toxic
AnticancerMCF77.01 - 14.31
AnticancerNCI-H4608.55 - 14.31

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